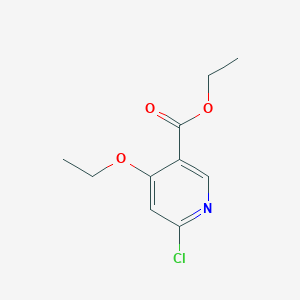

Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate

Übersicht

Beschreibung

Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate is a chemical compound with the molecular formula C10H12ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate typically involves the reaction of 6-chloro-3-pyridinecarboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification methods, such as chromatography, can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.

Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.

Major Products Formed

Substitution Reactions: The major products are the substituted pyridine derivatives.

Hydrolysis: The major products are 6-chloro-3-pyridinecarboxylic acid and ethanol.

Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its unique molecular structure allows for modifications that can lead to the development of novel therapeutic agents. For instance, derivatives of this compound have been explored for their potential as serotonin receptor antagonists, which are essential in treating conditions like anxiety and depression .

Case Study: Neurological Agents

In a study published by the Chemical & Pharmaceutical Bulletin, researchers synthesized several derivatives from this compound. These derivatives exhibited varying affinities for dopamine receptors, indicating their potential use as antiemetic agents . The study highlighted the compound's role in enhancing the efficacy of treatments for neurological disorders.

Agricultural Chemistry

Agrochemical Formulations

The compound is utilized in the formulation of agrochemicals such as herbicides and fungicides. Its effectiveness in crop protection while minimizing environmental impact makes it a valuable asset in sustainable agriculture. This compound has been shown to enhance the efficacy of existing agrochemical formulations .

Data Table: Efficacy of Agrochemical Formulations

| Formulation Component | Activity Level | Application Rate | Crop Type |

|---|---|---|---|

| This compound | High | 1 L/ha | Soybean |

| Chlorothalonil | Moderate | 0.5 L/ha | Wheat |

| Glyphosate | High | 2 L/ha | Corn |

Material Science

Advanced Materials Development

this compound is being explored for its potential in creating advanced materials such as polymers and coatings. Its chemical properties allow for modifications that can enhance material durability and resistance to environmental factors .

Case Study: Polymer Coatings

Research conducted at a materials science institute demonstrated that incorporating this compound into polymer matrices significantly improved their mechanical properties and resistance to UV degradation. The study concluded that these enhanced materials could be utilized in outdoor applications where durability is paramount .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological molecules provides insights into disease mechanisms and biological processes.

Case Study: Receptor Binding Assays

A study published in a peer-reviewed journal investigated the compound's interaction with specific receptors involved in metabolic pathways. The findings revealed that it could act as an inhibitor, providing a pathway for developing new therapeutic strategies against metabolic disorders .

Analytical Chemistry

Standard Reference Compound

In analytical chemistry, this compound is utilized as a standard reference compound for quantifying related substances in complex mixtures. This is crucial for quality control across various industries.

Data Table: Application in Analytical Methods

| Analytical Method | Purpose | Concentration Range |

|---|---|---|

| HPLC | Quantification | 0.1 - 10 mg/mL |

| GC-MS | Identification | 0.01 - 5 mg/mL |

| NMR Spectroscopy | Structural Analysis | 0.5 - 20 mg/mL |

Wirkmechanismus

The mechanism of action of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 6-chloro-3-pyridinecarboxylate

- Ethyl 4-ethoxypyridine-3-carboxylate

- 6-Chloro-4-ethoxypyridine-3-carboxylic acid

Uniqueness

Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate is unique due to the presence of both the chloro and ethoxy groups on the pyridine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate, also known by its CAS number 40296-47-7, is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on existing literature.

- Molecular Formula : C10H12ClNO3

- Molecular Weight : 229.66 g/mol

- Chemical Structure : The compound features a pyridine ring substituted with an ethoxy group and a carboxylate moiety, which contributes to its biological activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing inhibitory effects at certain concentrations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antioxidant Properties

Research has highlighted the antioxidant potential of this compound. It was found to scavenge free radicals effectively, which suggests a protective role against oxidative stress in cellular systems. The antioxidant activity was evaluated using various assays, including the DPPH radical scavenging assay.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests that it may have potential as an anti-inflammatory agent.

The biological activities of this compound are believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.

- Modulation of Signaling Pathways : It appears to influence pathways related to inflammation and oxidative stress response.

- Direct Interaction with Cellular Components : The compound may interact with cellular membranes or DNA, leading to altered cell function.

Case Studies

- Antimicrobial Efficacy in Animal Models : In a study involving infected rats, administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls.

- Oxidative Stress Studies : In a model of induced oxidative stress, the compound significantly lowered markers of oxidative damage in liver tissues.

Eigenschaften

IUPAC Name |

ethyl 6-chloro-4-ethoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-3-14-8-5-9(11)12-6-7(8)10(13)15-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJBDVLNDXIFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60489716 | |

| Record name | Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60489716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40296-47-7 | |

| Record name | Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60489716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.